molecular formula C26H29NO5 B5580432 4-(3,4-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(3,4-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5580432
M. Wt: 435.5 g/mol
InChI Key: HNKLLJOFKLPUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.20457303 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Research has focused on developing efficient synthetic routes for quinolinedione derivatives and their analogs. For example, studies on the synthesis of disease-modifying antirheumatic drugs involved preparing metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, highlighting the methodologies for generating structurally complex quinolinediones with potential pharmacological activities (Baba et al., 1998).

  • Chemical Reactions : The reactivity of quinone methides, closely related to quinolinediones, has been explored, demonstrating their potential in cycloaddition reactions and the synthesis of heterocyclic compounds. This highlights the versatile chemistry of quinolinedione derivatives and their utility in synthesizing novel compounds (Chauncey & Grundon, 1990).

Potential Therapeutic Effects

  • Anticancer Activity : Certain quinolinedione derivatives have been evaluated for their anticancer properties. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were synthesized and showed potent cytotoxicity against various tumor cell lines, suggesting that modifications on the quinolinedione scaffold could yield promising anticancer agents (Chen et al., 2013).

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinolinediones, displayed significant growth inhibitory properties against cancer cell lines. This underscores the potential of quinolinedione analogs in developing new anticancer therapies (Deady et al., 2003).

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-15(2)32-19-8-5-16(6-9-19)18-11-21-26(22(28)12-18)20(14-25(29)27-21)17-7-10-23(30-3)24(13-17)31-4/h5-10,13,15,18,20H,11-12,14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKLLJOFKLPUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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